molecular formula C6H10S3 B12582912 3,3'-Sulfanediylbis(thietane) CAS No. 597580-26-2

3,3'-Sulfanediylbis(thietane)

Cat. No.: B12582912
CAS No.: 597580-26-2
M. Wt: 178.3 g/mol
InChI Key: OVVUTJCWMFOOQM-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis(thietane) is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. These compounds are notable for their structural and chemical properties, making them valuable in various scientific and industrial applications. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability characteristics to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediylbis(thietane) typically involves the formation of thietane rings through nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions. One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .

Industrial Production Methods: Industrial production of thietanes, including 3,3’-Sulfanediylbis(thietane), often employs large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Sulfanediylbis(thietane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis(thietane) involves its ability to participate in various chemical reactions due to the presence of sulfur atoms in its structure. These sulfur atoms can engage in nucleophilic and electrophilic interactions, facilitating the formation and breaking of chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the sulfur atoms .

Comparison with Similar Compounds

    Thiirane: A three-membered sulfur-containing ring.

    Thietane: A four-membered sulfur-containing ring similar to 3,3’-Sulfanediylbis(thietane).

    Tetrahydrothiophene: A five-membered sulfur-containing ring.

Uniqueness: 3,3’-Sulfanediylbis(thietane) is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct reactivity and stability compared to other sulfur-containing heterocycles. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

597580-26-2

Molecular Formula

C6H10S3

Molecular Weight

178.3 g/mol

IUPAC Name

3-(thietan-3-ylsulfanyl)thietane

InChI

InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2

InChI Key

OVVUTJCWMFOOQM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)SC2CSC2

Origin of Product

United States

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